(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride (S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 958488-72-7
VCID: VC6735726
InChI: InChI=1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
SMILES: CN1C2=CC=CC=C2OCC(C1=O)N.Cl
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.68

(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride

CAS No.: 958488-72-7

Cat. No.: VC6735726

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.68

* For research use only. Not for human or veterinary use.

(S)-3-amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride - 958488-72-7

Specification

CAS No. 958488-72-7
Molecular Formula C10H13ClN2O2
Molecular Weight 228.68
IUPAC Name (3S)-3-amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride
Standard InChI InChI=1S/C10H12N2O2.ClH/c1-12-8-4-2-3-5-9(8)14-6-7(11)10(12)13;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1
Standard InChI Key LGLCJIIJYYSZRU-FJXQXJEOSA-N
SMILES CN1C2=CC=CC=C2OCC(C1=O)N.Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a benzoxazepine core, a seven-membered heterocyclic ring system combining a benzene ring fused to an oxazepine moiety. Key structural attributes include:

  • Stereochemistry: The (S)-configuration at the 3-amino group confers chirality, critical for molecular interactions .

  • Substituents:

    • Fluorine atoms at positions 6 and 8 enhance electronegativity and metabolic stability .

    • Methyl group at position 5 modulates steric effects and lipophilicity .

  • Hydrochloride salt: Improves aqueous solubility for bioavailability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClF₂N₂O₂
Molecular Weight264.65 g/mol
CAS Registry Number1622855-46-2
SMILES NotationCN1C(=O)C@HN.Cl

Spectroscopic and Computational Data

  • InChI Key: AIYYXQHALYKYGU-FJXQXJEOSA-N , confirming stereochemical uniqueness.

  • 3D Conformer Analysis: PubChem’s computational models highlight a planar benzoxazepine ring with axial orientation of the 3-amino group .

Synthetic Pathways and Optimization

Table 2: Synthetic Steps for a Brominated Analog

StepReactionYieldKey Intermediate
1Deprotection with TFA37%(S)-3-amino-8-bromo derivative
2Purification33%Red solid product

Chirality Control

Asymmetric synthesis or chiral resolution ensures the (S)-configuration. Enzymatic methods or chiral auxiliaries are plausible, though specifics remain proprietary .

Pharmacological and Preclinical Insights

Target Engagement and Mechanism

Benzoxazepines are explored for kinase inhibition, particularly targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). A structurally related compound (IC₅₀ = 1.0 nM for RIPK1) demonstrated anti-inflammatory efficacy in phase II trials for ulcerative colitis and psoriasis . While direct data for this compound are absent, its difluoro and methyl groups may enhance target affinity and pharmacokinetics .

Physicochemical and ADME Profiles

  • Lipophilicity: Log D ≈ 3.8 (estimated for analogs), balancing membrane permeability and solubility .

  • Solubility: ~450 μM at pH 7.4 (analog data), suitable for oral administration .

  • Metabolic Stability: Fluorine substitutions reduce cytochrome P450-mediated oxidation .

Regulatory and Intellectual Property Landscape

Patent Considerations

While no patents directly claim this compound, US8420676B2 protects oxazolidinone derivatives with similar benzoxazepine motifs, emphasizing the therapeutic value of this chemical space .

Clinical Development Status

As of April 2025, the compound remains in preclinical evaluation. Its progression to clinical trials will depend on optimization of potency and safety .

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